Nebramycin III

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

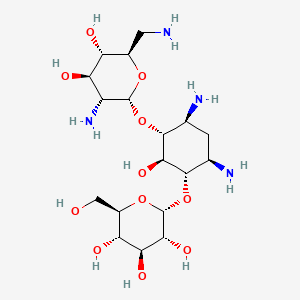

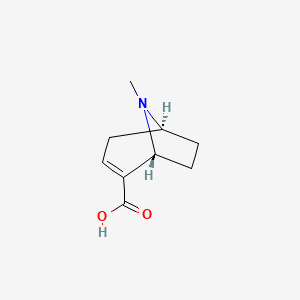

3''-deamino-3''-hydroxykanamycin B is a kanamycin that is kanamycin B in which the 3''-amino group has been replaced by a hydroxy group. It derives from a kanamycin B. It is a conjugate base of a 3''-deamino-3''-hydroxykanamycin B(4+).

Scientific Research Applications

Pharmacokinetics and Bioavailability

- Nebramycin III, as part of the tobramycin complex, has been studied for its pharmacokinetics and bioavailability, particularly in cystic fibrosis patients. A study conducted by Geller et al. (2002) focused on the pharmacokinetics of aerosolized tobramycin, demonstrating its effective delivery and reduced potential for systemic toxicity in patients with cystic fibrosis (Geller et al., 2002).

Treatment Efficacy

- Smyth et al. (2005) investigated the efficacy of once versus three-times daily regimens of tobramycin for pulmonary exacerbations of cystic fibrosis. This study found that intravenous tobramycin has equal efficacy whether given once or three times daily for pulmonary exacerbations, indicating flexible dosing options (Smyth et al., 2005).

Mitochondrial Complex Inhibition

- Research by Pereira et al. (2013) highlights the role of mitochondrial complex III inhibition in maintaining embryonic stem cell pluripotency and affecting neuronal differentiation, providing insights into the broader applications of nebramycin III in stem cell research and neuroscience (Pereira et al., 2013).

Biopharmaceutical Characterization

- A study by Marchand et al. (2014) focused on the biopharmaceutical characteristics of nebulized antimicrobial agents like tobramycin in rats, offering important insights into the efficient delivery and high therapeutic potential of aerosolized forms of the drug (Marchand et al., 2014).

Isolation and Biosynthesis

- Research by Nogovitsyna et al. (2004) developed new technology for the isolation of nebramycin complex antibiotics, enhancing the yield and efficiency of production, which is crucial for its broader scientific applications (Nogovitsyna et al., 2004).

- Todorov et al. (2008) studied the regulation of nebramycin biosynthesis by inorganic phosphate, which is pivotal in understanding and optimizing the production of this antibiotic complex (Todorov et al., 2008).

Electrospray Ionization Studies

- Electrospray ionization tandem mass spectrometric studies have been conducted on metal complexes with tobramycin, expanding our understanding of its interaction with various ions and its potential application in treating bacterial infections (Sekar et al., 2013).

properties

CAS RN |

31077-70-0 |

|---|---|

Product Name |

Nebramycin III |

Molecular Formula |

C18H36N4O11 |

Molecular Weight |

484.5 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C18H36N4O11/c19-2-6-9(24)11(26)8(22)17(30-6)32-15-4(20)1-5(21)16(14(15)29)33-18-13(28)12(27)10(25)7(3-23)31-18/h4-18,23-29H,1-3,19-22H2/t4-,5+,6+,7+,8+,9+,10+,11+,12-,13+,14-,15+,16-,17+,18+/m0/s1 |

InChI Key |

MOWMHIINUAQFMU-DNBVWFFRSA-N |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N |

SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)O)O)OC3C(C(C(C(O3)CN)O)O)N)N |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)O)O)OC3C(C(C(C(O3)CN)O)O)N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,6S,9S,12S,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R,4E)-1-hydroxy-2-methylhepta-4,6-dienyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B1247831.png)

![3'-phosphoadenosine 5'-{3-[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-{[3-oxo-3-({2-[(3,7,11,15-tetramethylhexadecanoyl)sulfanyl]ethyl}amino)propyl]amino}butyl] dihydrogen diphosphate}](/img/structure/B1247845.png)

![2-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-benzoic acid](/img/structure/B1247851.png)